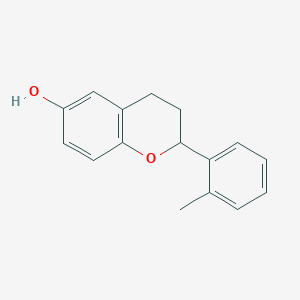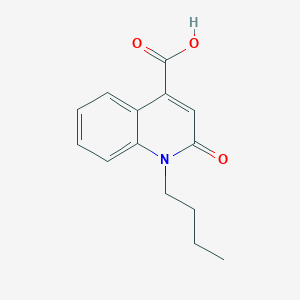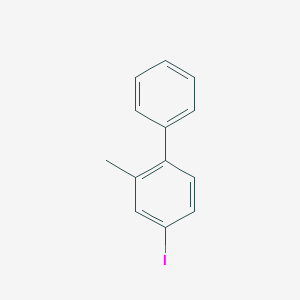
4-Iodo-2-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-methyl-1,1'-biphenyl: is an organic compound with the molecular formula C13H11I It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the 4th position, a methyl group at the 2nd position, and a phenyl group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methyl-1,1'-biphenyl can be achieved through several methods, one of which involves the Suzuki-Miyaura coupling reaction . This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the aryl halide and the boronic acid . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-2-methyl-1,1'-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce other functional groups present.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the methyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products:
Substitution: Products depend on the substituent introduced.
Oxidation: Formation of carboxylic acids.
Reduction: Deiodinated compounds or reduced functional groups.
Aplicaciones Científicas De Investigación
4-Iodo-2-methyl-1,1'-biphenyl has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-methyl-1,1'-biphenyl involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding , influencing the compound’s reactivity and interaction with other molecules. The phenyl and methyl groups contribute to the compound’s overall stability and reactivity in different chemical environments.
Comparación Con Compuestos Similares
4-Iodo-1-methylbenzene: Similar structure but lacks the phenyl group.
2-Iodo-1-phenylbenzene: Similar structure but lacks the methyl group.
4-Bromo-2-methyl-1-phenylbenzene: Similar structure but with a bromine atom instead of iodine.
Propiedades
Fórmula molecular |
C13H11I |
|---|---|
Peso molecular |
294.13 g/mol |
Nombre IUPAC |
4-iodo-2-methyl-1-phenylbenzene |
InChI |
InChI=1S/C13H11I/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3 |
Clave InChI |
DLGJDXSUHCXMNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)I)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dichloro-N-[4-(dimethylamino)benzyl]aniline](/img/structure/B8611546.png)
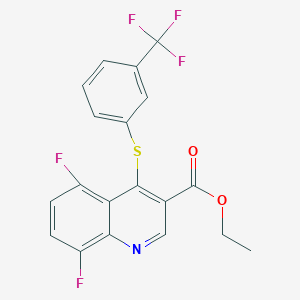
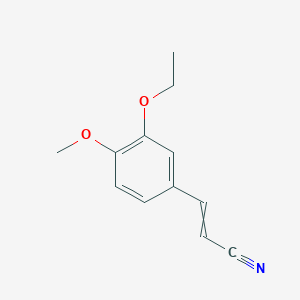
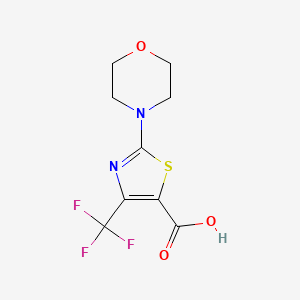
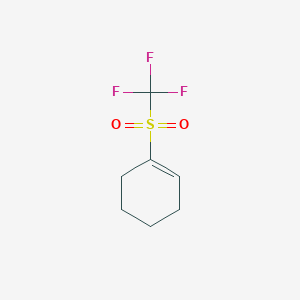
![2-[[2-(Dimethoxyphosphinyl)ethoxy]methyl]acrylic acid](/img/structure/B8611579.png)
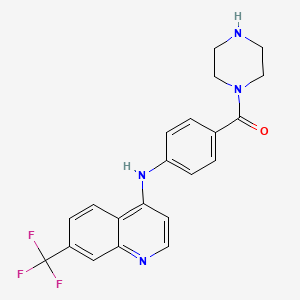
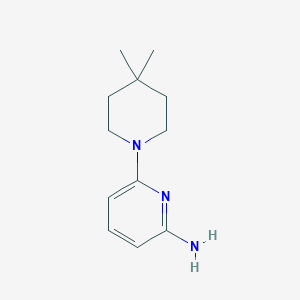
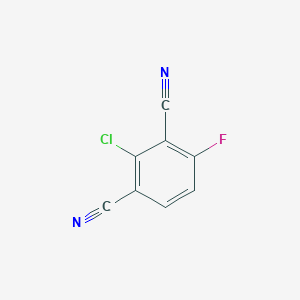
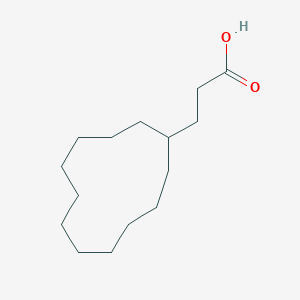
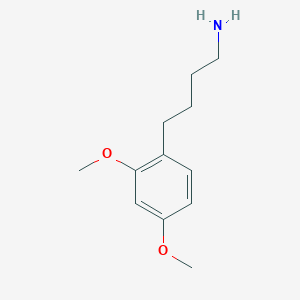
![5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8611628.png)
